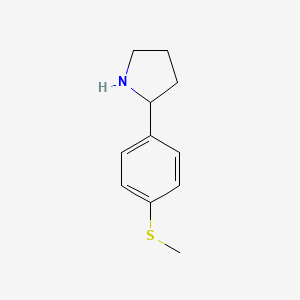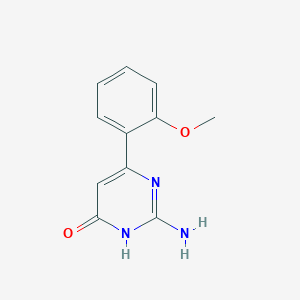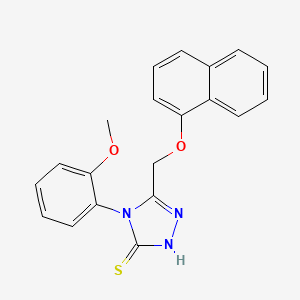
4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Méthoxyphényl)-5-((naphtalén-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe appartenant à la classe des dérivés de triazole. Les triazoles sont connus pour leurs activités biologiques diverses et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(2-Méthoxyphényl)-5-((naphtalén-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et du disulfure de carbone en conditions basiques.
Introduction du groupe méthoxyphényle : Le groupe méthoxyphényle peut être introduit par une réaction de substitution nucléophile utilisant des halogénures de 2-méthoxyphényle.
Attachement du groupe naphtalén-1-yloxy : Le groupe naphtalén-1-yloxy peut être attaché par une réaction d’éthérification utilisant du naphtalén-1-ol et des agents alkylants appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus pour atteindre des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, de conditions réactionnelles optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
4-(2-Méthoxyphényl)-5-((naphtalén-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques pour former des dihydrotriazoles.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : Disulfures, acides sulfoniques.
Réduction : Dihydrotriazoles.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
4-(2-Méthoxyphényl)-5-((naphtalén-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu’agent antimicrobien et antifongique.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris les propriétés anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les matériaux photochromes.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as photochromic materials.
Mécanisme D'action
Le mécanisme d’action de 4-(2-Méthoxyphényl)-5-((naphtalén-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Les groupes méthoxyphényle et naphtalén-1-yloxy peuvent améliorer l’affinité de liaison et la spécificité du composé. Le groupe thiol peut former des liaisons covalentes avec les protéines cibles, conduisant à leur inactivation.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Phényl-5-((naphtalén-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol : Structure similaire mais sans groupe méthoxy.
4-(2-Méthoxyphényl)-5-((phényl)méthyl)-4H-1,2,4-triazole-3-thiol : Structure similaire mais sans groupe naphtalén-1-yloxy.
Unicité
4-(2-Méthoxyphényl)-5-((naphtalén-1-yloxy)méthyl)-4H-1,2,4-triazole-3-thiol est unique en raison de la présence à la fois des groupes méthoxyphényle et naphtalén-1-yloxy, qui peuvent améliorer son activité biologique et sa spécificité. La combinaison de ces groupes avec le cycle triazole et le groupe thiol fournit un échafaudage polyvalent pour le développement de nouveaux composés avec des applications diverses.
Propriétés
Formule moléculaire |
C20H17N3O2S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17N3O2S/c1-24-18-11-5-4-10-16(18)23-19(21-22-20(23)26)13-25-17-12-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,22,26) |
Clé InChI |
LDLNAHODOIHKJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)
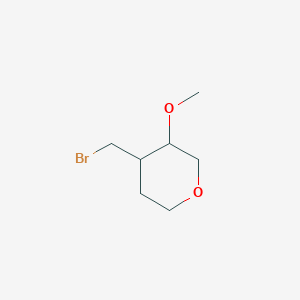
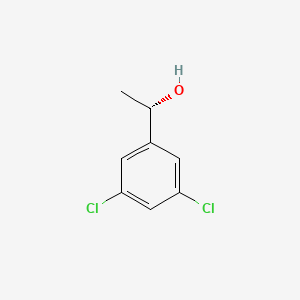
![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)

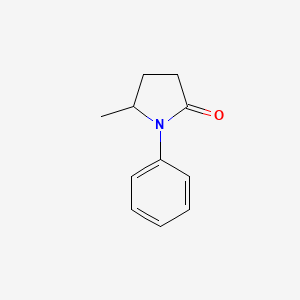
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
![6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole](/img/structure/B11767193.png)

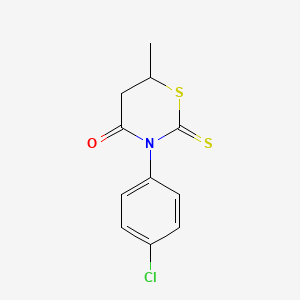
![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
